C7H14. It has a seven-carbon chain with a double bond between the second and third carbon atoms, and an ethyl group (C2H5) attached to the third carbon. PubChem:
3-Ethyl-2-pentene is a colorless liquid at room temperature. It is flammable and has a boiling point of 94 °C. It is also slightly denser than water with a density of 0.717 g/mL at 25 °C. Sigma-Aldrich:
3-Ethyl-2-pentene is a skin irritant, eye irritant, and may cause respiratory irritation. It is classified as a flammable liquid according to the Globally Harmonized System of Classification and Labeling of Chemicals (GHS). PubChem:
While there isn't extensive documented research on 3-Ethyl-2-pentene itself, its chemical structure suggests potential applications in organic synthesis. Here are some possibilities:
The presence of the double bond and the ethyl group makes 3-Ethyl-2-pentene a potential starting material for the synthesis of various organic compounds. Researchers might use it to create more complex molecules through reactions like metathesis, hydrogenation, or halogenation.
As a simple alkene, 3-Ethyl-2-pentene could be used in research to study the reactivity of alkenes in general. Scientists might investigate its reactions with different reagents to understand alkene behavior and develop new synthetic methods.
3-Ethyl-2-pentene is an organic compound classified as a branched alkene with the chemical formula and a molecular weight of approximately 98.19 g/mol. It is characterized by a double bond between the second and third carbon atoms in its chain, making it a member of the pentene family. The compound can be represented by various structural formulas, including its IUPAC name, 3-ethylpent-2-ene, and its InChIKey, XMYFZAWUNVHVGI-UHFFFAOYSA-N. The structure consists of seven carbon atoms and fourteen hydrogen atoms arranged in a specific configuration that contributes to its unique chemical properties .
As there is no specific research highlighting a biological function of 3-Ethyl-2-pentene itself, a mechanism of action is not applicable in this case.
3-Ethyl-2-pentene is classified as a flammable liquid and a skin and eye irritant [].
3-Ethyl-2-pentene can be synthesized through several methods:
The applications of 3-ethyl-2-pentene span various industries:
Interaction studies involving 3-ethyl-2-pentene primarily focus on its reactivity with other chemicals rather than direct biological interactions. Its reactions with halogens (like bromine) and hydrogen illustrate its potential for forming new compounds under specific conditions. These interactions are crucial for understanding its utility in synthetic organic chemistry.
Several compounds share structural similarities with 3-ethyl-2-pentene. Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
1-Hexene | C6H12 | Linear alkene; used in polymer production |
2-Hexene | C6H12 | Isomeric form; different reactivity patterns |
3-Methyl-1-butene | C5H10 | Contains a terminal double bond; more reactive |
1-Pentene | C5H10 | Simple linear alkene; used extensively in industry |
3-Methyl-2-pentene | C7H14 | Isomeric form; similar molecular weight |
Uniqueness: What sets 3-ethyl-2-pentene apart is its specific branching at the third carbon atom, which influences its physical and chemical properties compared to linear alkenes and other isomers. This branching affects boiling points, reactivity, and potential applications in synthetic pathways.
3-Ethyl-2-pentene is a disubstituted internal alkene, where the double bond is flanked by two alkyl groups. Its structure confers distinct electronic and steric properties, making it valuable in:
Property | Value | Source |
---|---|---|
Molecular Formula | C7H14 | |
Molecular Weight | 98.19 g/mol | |
Boiling Point | 94–96°C | |
Density | 0.717 g/mL (25°C) | |
Refractive Index | 1.414 (20°C) | |
Flash Point | 2°C |
The compound’s synthesis and characterization date back to early 20th-century studies of alkene reactivity. Key milestones include:
3-Ethyl-2-pentene is classified as:
Classification | Description | Example Comparison |
---|---|---|
Internal Alkene | Double bond not at chain terminus | 2-Pentene vs. 1-Pentene |
Disubstituted | Two alkyl groups on double bond | CH3CH=CH2 (Monosubstituted) |
3-Ethyl-2-pentene possesses the molecular formula C₇H₁₄, indicating seven carbon atoms and fourteen hydrogen atoms within its molecular structure [1] [3] [6]. The compound exhibits a molecular weight of 98.19 grams per mole, with a more precise exact mass of 98.10960 grams per mole [5] [7]. This molecular composition places 3-ethyl-2-pentene within the alkene homologous series, containing two fewer hydrogen atoms than the corresponding saturated alkane due to the presence of one carbon-carbon double bond [8] [9].
The International Union of Pure and Applied Chemistry name for the compound with CAS Registry Number 816-79-5 is 3-ethylpent-2-ene [1] [2]. This systematic name follows IUPAC nomenclature rules by identifying the longest carbon chain containing the double bond as the parent pentene structure, with the double bond located at the second carbon position and an ethyl substituent at the third carbon position [1] [3].
The IUPAC naming system prioritizes the functional group containing the carbon-carbon double bond, leading to the selection of the five-carbon chain as the parent structure rather than alternative six-carbon chains [1] [2]. The numbering begins from the end that gives the double bond the lowest possible number, resulting in the "2-ene" designation [3].
Naming Element | IUPAC Convention | Application to 3-Ethyl-2-pentene |
---|---|---|
Parent Chain | Longest carbon chain containing double bond | Pentene (5 carbons) |
Double Bond Position | Lowest possible number | Position 2 |
Substituent Position | Numbered from parent chain | Ethyl group at position 3 |
Final Name | [Substituent][Position]-[Parent][Double Bond Position]-ene | 3-ethylpent-2-ene |
The compound 3-ethyl-2-pentene is known by several synonyms and alternative names in chemical literature and databases [1] [4] [5]. The most frequently encountered synonyms include:
Primary Synonyms:
Alternative Names:
The Chemical Abstracts Service employs the inverted nomenclature "2-Pentene, 3-ethyl-" as the index name, which places the parent structure first followed by the substituent description [1] [4] [6]. The alternative names "1,1-Diethyl-1-propene" and "1,1-diethyl-2-methyl-ethylene" represent structural descriptions that emphasize different aspects of the molecular framework [1] [7] [4] [5].
The International Chemical Identifier (InChI) for 3-ethyl-2-pentene is:
InChI=1S/C7H14/c1-4-7(5-2)6-3/h4H,5-6H2,1-3H3 [1] [2] [4]
The corresponding InChIKey, which provides a fixed-length hashed representation of the InChI, is:
XMYFZAWUNVHVGI-UHFFFAOYSA-N [1] [2] [4]
These identifiers are standardized by the International Union of Pure and Applied Chemistry and provide unambiguous representation of the molecular structure in a format suitable for database searching and computational chemistry applications [1] [2] [4]. The InChI notation encodes the molecular formula, connectivity, and stereochemistry information in a hierarchical format [1] [4].
The Simplified Molecular Input Line Entry System representation for 3-ethyl-2-pentene is:
CCC(=CC)CC [1] [7] [2] [4]
This SMILES notation describes the molecular structure using a linear string format that represents atoms, bonds, and connectivity [1] [7] [4]. The notation indicates the presence of a double bond (=) between carbon atoms, with ethyl substituents attached to the appropriate positions [1] [2] [4]. Alternative SMILES representations found in the literature include "CC\C(CC)=C/C" which incorporates explicit stereochemical information [10] [11].
Flammable;Irritant